molecular formula C11H13NS B15164766 Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)- CAS No. 158554-98-4

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)-

Cat. No.: B15164766
CAS No.: 158554-98-4
M. Wt: 191.29 g/mol
InChI Key: OKZCWOZVCNOBBD-SNVBAGLBSA-N
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Description

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo ketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

    Thiazolidine: A saturated derivative with different reactivity.

Uniqueness

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. This enantiomeric purity can be crucial for applications in pharmaceuticals and other fields where stereochemistry plays a significant role .

Properties

CAS No.

158554-98-4

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

(4R)-4-ethyl-2-phenyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H13NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1

InChI Key

OKZCWOZVCNOBBD-SNVBAGLBSA-N

Isomeric SMILES

CC[C@@H]1CSC(=N1)C2=CC=CC=C2

Canonical SMILES

CCC1CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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